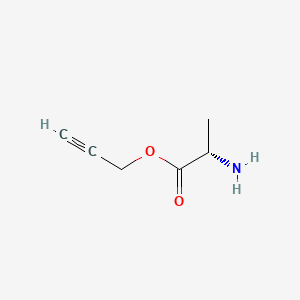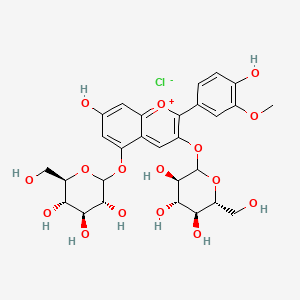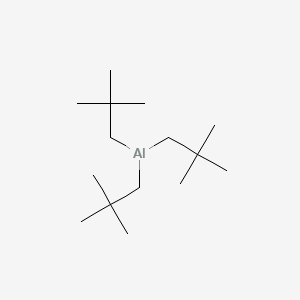
(S)-Bn-iQuinox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bn-iQuinox is a chiral compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by its quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The this compound is the enantiomer of the compound, indicating its specific three-dimensional arrangement, which is crucial for its biological activity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bn-iQuinox typically involves several steps, starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline core. The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and reagents are chosen based on their availability and cost-effectiveness, and the process is optimized to minimize waste and environmental impact. Purification steps, including crystallization and chromatography, are employed to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bn-iQuinox undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines
Applications De Recherche Scientifique
(S)-Bn-iQuinox has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact
Propriétés
Formule moléculaire |
C19H16N2O |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2 |
Clé InChI |
XZIVMSMUJWFAHH-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)




![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)





